

The Biochemical Profile of (R)-Filanesib: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Filanesib

Cat. No.: B3030238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biochemical characteristics of **(R)-Filanesib** (ARRY-520), a selective, potent inhibitor of the Kinesin Spindle Protein (KSP). The information herein is intended to support research and development efforts by elucidating its mechanism of action, enzymatic and cellular activity, and the methodologies used for its characterization.

Executive Summary

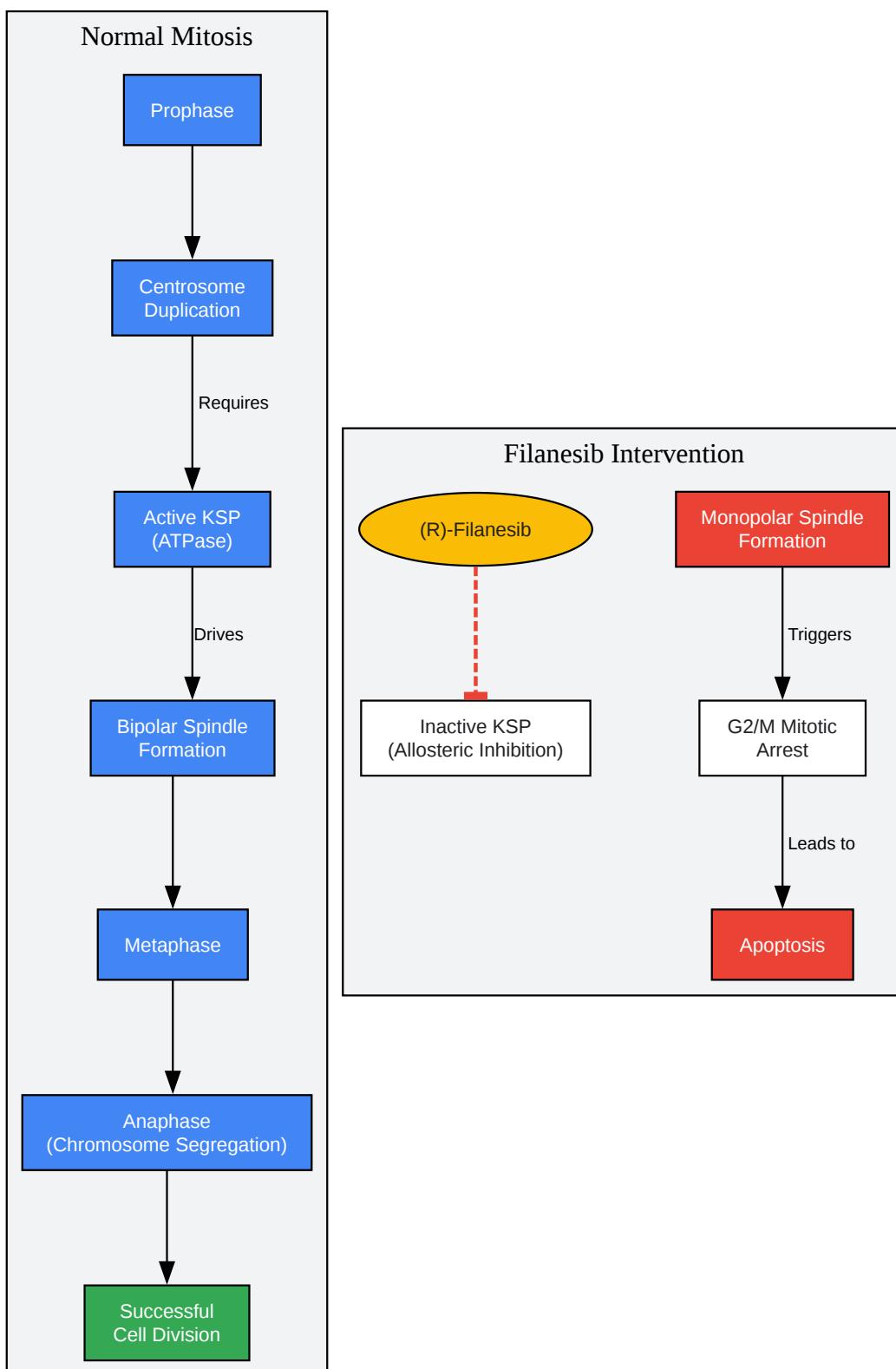
(R)-Filanesib is a small molecule inhibitor that targets Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, a critical motor protein in cell division.^{[1][2][3]} By binding to an allosteric site, Filanesib noncompetitively inhibits the ATPase activity of KSP, which is essential for the separation of centrosomes during mitosis.^{[4][5][6]} This inhibition leads to the formation of characteristic monopolar spindles, triggering a mitotic arrest at the G2/M phase of the cell cycle and subsequently inducing apoptosis in proliferating cells.^{[1][6][7]} Filanesib has demonstrated potent activity in both enzymatic and cell-based assays, with nanomolar efficacy against a wide range of cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity and potency of **(R)-Filanesib**.

Table 1: Enzymatic Activity and Selectivity

Parameter	Target	Value	Notes
IC50	Human KSP (Eg5)	6 nM	Half-maximal inhibitory concentration against KSP ATPase activity. [1][4][5]
Selectivity	Other Kinesins	>100 μM	Highly selective for KSP over a panel of 8 other kinesin motor proteins.[8]
Selectivity	Kinase Panel	>10 μM	No significant inhibition against a panel of 224 kinases. [8]
Inhibition Type	KSP ATPase	Noncompetitive	Filanesib does not compete with ATP for binding to KSP.[4][6]


Table 2: Cellular Activity

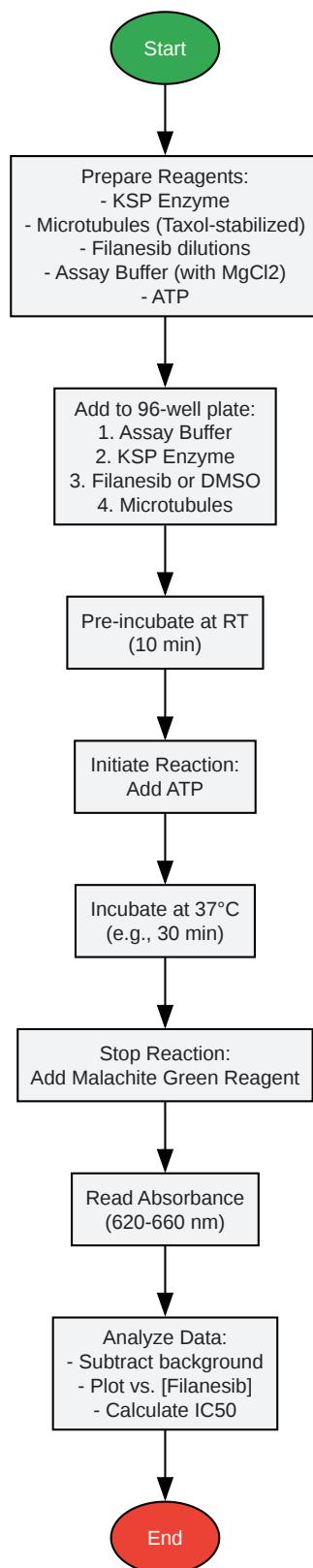
Assay Type	Cell Line	Value	Time Point
EC50	HCT-15 (Colon)	3.7 nM	Not Specified
EC50	NCI/ADR-RES (Ovarian)	14 nM	Not Specified
EC50	K562/ADR (Leukemia)	4.2 nM	Not Specified
GI50	Type II EOC (Ovarian)	1.5 nM	48 hours
GI50	Type I EOC (Ovarian)	>3,000 nM	48 hours
Cell Cycle Arrest	OCI-AML3 (Leukemia)	~1 nM	24 hours
Cell Cycle Arrest	HeLa (Cervical)	3.13 - 6.25 nM	44 hours

Mechanism of Action and Signaling Pathway

(R)-Filanesib functions by disrupting the normal mechanics of mitosis. Its primary target, KSP, is a plus-end directed motor protein that utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart, establishing the bipolar spindle necessary for chromosome segregation.

Filanesib binds to an allosteric pocket on the KSP motor domain, distinct from the ATP and microtubule binding sites.^[5] This binding event locks the motor protein in a conformation that, while it may still bind microtubules and ATP, cannot complete the catalytic cycle required for force generation. The result is an inability to separate the centrosomes, leading to the collapse of the nascent spindle into a "mono-aster" or monopolar spindle.^{[1][9]} The spindle assembly checkpoint recognizes this aberrant structure, causing a prolonged cell cycle arrest in the G2/M phase.^{[6][8]} This sustained arrest ultimately triggers the intrinsic apoptotic pathway, often mediated by the pro-apoptotic protein BAX, leading to programmed cell death.^{[2][9]}

[Click to download full resolution via product page](#)**Figure 1:** Mechanism of (R)-Filanesib Action.


Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.

KSP ATPase Activity Assay

This protocol describes a method to determine the inhibitory effect of Filanesib on the microtubule-stimulated ATPase activity of recombinant human KSP. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Workflow Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Filanesib - Wikipedia [en.wikipedia.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biochemical Profile of (R)-Filanesib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3030238#biochemical-characterization-of-r-filanesib\]](https://www.benchchem.com/product/b3030238#biochemical-characterization-of-r-filanesib)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com